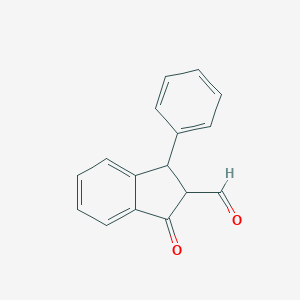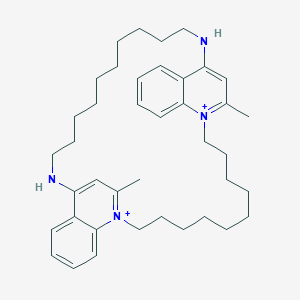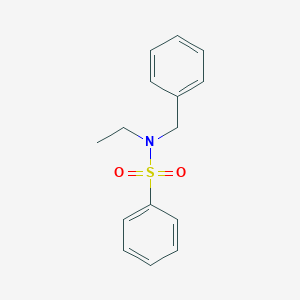
1-Oxo-3-phenyl-2-indanecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxo-3-phenyl-2-indanecarbaldehyde, also known as indanocarbaldehyde, is a chemical compound with the molecular formula C16H12O2. It is a yellowish crystalline powder with a melting point of 108-110°C. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine and chemistry.
Wirkmechanismus
The mechanism of action of 1-Oxo-3-phenyl-2-indanecarbaldehyde is not fully understood. However, studies have suggested that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2.
Biochemical and physiological effects:
Studies have shown that 1-Oxo-3-phenyl-2-indanecarbaldehyde has several biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines and enzymes, which are responsible for the development of pain and inflammation. Additionally, this compound has been shown to have antioxidant properties, which may help protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Oxo-3-phenyl-2-indanecarbaldehyde in lab experiments is its potent anti-inflammatory and analgesic properties. This compound has the potential to be used as a tool for studying the mechanisms of pain and inflammation. However, one of the limitations of using this compound is its low solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-Oxo-3-phenyl-2-indanecarbaldehyde. One possible direction is the development of new drugs based on this compound for the treatment of pain and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific fields such as chemistry and materials science.
Synthesemethoden
The synthesis of 1-Oxo-3-phenyl-2-indanecarbaldehyde can be achieved through several methods. One of the most commonly used methods involves the reaction of indanone with benzaldehyde in the presence of a catalyst such as piperidine. This reaction results in the formation of 1-Oxo-3-phenyl-2-indanecarbaldehyde with a yield of around 70%.
Wissenschaftliche Forschungsanwendungen
1-Oxo-3-phenyl-2-indanecarbaldehyde has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of medicine. Studies have shown that this compound has potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Eigenschaften
Molekularformel |
C16H12O2 |
|---|---|
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
3-oxo-1-phenyl-1,2-dihydroindene-2-carbaldehyde |
InChI |
InChI=1S/C16H12O2/c17-10-14-15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)16(14)18/h1-10,14-15H |
InChI-Schlüssel |
GOMJDSFBVGLJBG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C23)C=O |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C23)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(Z)-1,2-diphenylethenyl]morpholine](/img/structure/B230936.png)

![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B230946.png)

![7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione](/img/structure/B230951.png)



![1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230981.png)



